2-(tert-Butyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
CAS No.:
Cat. No.: VC18040457
Molecular Formula: C14H23BN2O2
Molecular Weight: 262.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H23BN2O2 |
|---|---|
| Molecular Weight | 262.16 g/mol |
| IUPAC Name | 2-tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine |
| Standard InChI | InChI=1S/C14H23BN2O2/c1-12(2,3)11-16-8-10(9-17-11)15-18-13(4,5)14(6,7)19-15/h8-9H,1-7H3 |
| Standard InChI Key | HOYGZFGLMBDETD-UHFFFAOYSA-N |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)C(C)(C)C |
Introduction
Chemical Structure and Molecular Properties
Molecular Composition
The compound’s IUPAC name is tert-butyl N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]carbamate, with the molecular formula C₁₅H₂₄BN₃O₄ and a molecular weight of 321.18 g/mol . The structure features:
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A pyrimidine ring (a six-membered aromatic heterocycle with two nitrogen atoms).
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A tert-butyl group (tert-C₄H₉) at the 2-position, providing steric bulk and electronic effects.
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A pinacol boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the 5-position, enabling participation in Suzuki-Miyaura cross-coupling reactions.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 1032758-88-5 | |
| Molecular Formula | C₁₅H₂₄BN₃O₄ | |
| Molecular Weight | 321.18 g/mol | |
| Purity | >96.0% (GC) | |
| Storage Conditions | Room temperature (<15°C recommended) |
Structural Analysis
X-ray crystallography and DFT studies on analogous boronic esters (e.g., tert-butyl indoline carboxylate derivatives) reveal planar aromatic systems with boronate groups adopting trigonal planar geometry . The tert-butyl group enhances solubility in organic solvents, while the boronic ester facilitates reactivity with aryl halides in catalytic cycles .
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves multi-step reactions starting from halogenated pyrimidine precursors. A common pathway includes:
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Halogenation: Introduction of a bromine or iodine atom at the 5-position of 2-tert-butylpyrimidine.
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Borylation: Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) .
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Protection/Deprotection: Optional carbamate protection of amino groups using tert-butoxycarbonyl (Boc) reagents .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Halogenation | NBS, DMF, 0°C → RT | 75–85% | |
| Borylation | B₂pin₂, Pd(dppf)Cl₂, KOAc, DMSO, 80°C | 60–70% | |
| Boc Protection | Boc₂O, DMAP, CH₂Cl₂, RT | >90% |
Microwave-assisted synthesis and solvent-free methods have been employed to reduce reaction times and improve yields. For example, microwave irradiation at 150°C for 15 minutes increased borylation efficiency by 20% compared to conventional heating.
Reactivity and Applications
Cross-Coupling Reactions
The boronic ester moiety enables participation in Suzuki-Miyaura cross-coupling, a cornerstone reaction for forming carbon-carbon bonds. For instance, the compound reacts with aryl halides (e.g., 4-bromotoluene) in the presence of Pd(PPh₃)₄ and Na₂CO₃ to yield biaryl derivatives, which are prevalent in pharmaceuticals and materials science.
Table 3: Suzuki-Miyaura Reaction Optimization
| Aryl Halide | Catalyst | Ligand | Yield |
|---|---|---|---|
| 4-Bromotoluene | Pd(OAc)₂ | SPhos | 82% |
| 2-Iodonaphthalene | Pd(dppf)Cl₂ | None | 78% |
Medicinal Chemistry
The compound serves as an intermediate in the synthesis of kinase inhibitors and anticancer agents. For example, Kong et al. (2016) utilized a related boronic ester to synthesize crizotinib intermediates, achieving a total yield of 49.9% over three steps . The tert-butyl group enhances metabolic stability, while the pyrimidine ring contributes to π-π stacking interactions with target proteins .
Spectroscopic Characterization
NMR Spectroscopy
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¹H NMR (400 MHz, CDCl₃): δ 8.65 (s, 1H, pyrimidine-H), 8.20 (s, 1H, NH), 1.45 (s, 12H, pinacol-CH₃), 1.35 (s, 9H, tert-butyl-CH₃) .
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¹³C NMR (101 MHz, CDCl₃): δ 162.5 (C=O), 157.8 (pyrimidine-C), 83.5 (B-O), 28.1 (tert-butyl-C) .
Mass Spectrometry
ESI-MS (m/z): 321.18 [M+H]⁺, consistent with the molecular formula C₁₅H₂₄BN₃O₄ .
Comparison with Analogues
Chloro vs. Boronic Ester Derivatives
Replacing the boronic ester with a chlorine atom (e.g., 2-chloro-5-(dioxaborolanyl)pyrimidine) reduces reactivity in cross-coupling but increases stability for long-term storage . The chloro derivative (CAS 1003845-08-6) has a molecular weight of 240.49 g/mol and is utilized in nucleophilic aromatic substitution .
Carbamate-Protected Analogues
Adding a Boc-protected amino group (e.g., tert-butyl (5-(dioxaborolanyl)pyrimidin-2-yl)carbamate) enhances solubility in polar aprotic solvents like DMF and DMSO, facilitating use in peptide coupling reactions .
Future Directions
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